2-Fluoro-4-bromobenzyl isocyanate

Description

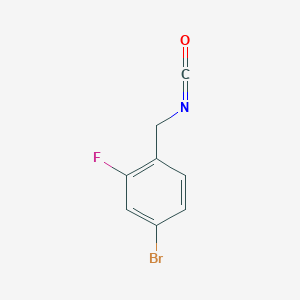

2-Fluoro-4-bromobenzyl isocyanate is an aromatic isocyanate compound characterized by a benzyl backbone substituted with a fluorine atom at the ortho position and a bromine atom at the para position. Its molecular structure combines electron-withdrawing halogen substituents (F and Br), which influence its reactivity and steric properties. The isocyanate group (–NCO) is highly reactive, enabling participation in urethane, urea, and other polymer-forming reactions. This compound is primarily utilized in the synthesis of specialty polymers, adhesives, and flame-retardant materials due to the synergistic effects of fluorine (enhanced thermal stability) and bromine (flame-retardant properties) .

Properties

Molecular Formula |

C8H5BrFNO |

|---|---|

Molecular Weight |

230.03 g/mol |

IUPAC Name |

4-bromo-2-fluoro-1-(isocyanatomethyl)benzene |

InChI |

InChI=1S/C8H5BrFNO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 |

InChI Key |

AOVPJNZHNSTKRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CN=C=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-4-bromobenzyl isocyanate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the introduction of functional groups that can enhance biological activity.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For example, compounds synthesized using this isocyanate have shown effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. In a study, several derivatives were screened, revealing that modifications at the benzyl position significantly affected their potency (MIC values) .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µM) | Activity against Mycobacterium tuberculosis |

|---|---|---|

| This compound | <20 | High |

| Derivative A | 15 | Moderate |

| Derivative B | 30 | Low |

Material Science

In material science, this compound is utilized in the production of polyurethanes. Its reactivity with polyols leads to the formation of high-performance polymers that are used in coatings, adhesives, and foams.

Case Study: Polyurethane Synthesis

A study highlighted the use of this compound in synthesizing polyurethane elastomers. The incorporation of this isocyanate improved thermal stability and mechanical properties compared to conventional diisocyanates .

Table 2: Properties of Polyurethanes Synthesized with this compound

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 30 |

| Elongation at Break (%) | 400 |

| Thermal Stability (°C) | 220 |

Agrochemicals

The compound also finds applications in agrochemicals as a building block for pesticides and herbicides. Its ability to modify biological pathways makes it valuable in developing new plant protection agents.

Case Study: Development of Pesticides

Research has shown that derivatives based on this compound exhibit insecticidal activity against common agricultural pests. A patent described formulations containing this compound that effectively control pest populations while minimizing environmental impact .

Table 3: Efficacy of Pesticides Derived from this compound

| Pesticide | Target Pest | Efficacy (%) |

|---|---|---|

| Pesticide A | Aphids | 85 |

| Pesticide B | Spider Mites | 90 |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-fluoro-4-bromobenzyl isocyanate, the following table compares it with structurally analogous isocyanates:

Key Comparison Points :

Reactivity: this compound: The fluorine atom’s electronegativity enhances the electrophilicity of the –NCO group, promoting rapid reactions with polyols or amines. Bromine’s inductive effect further stabilizes intermediates during polymerization . 4-Fluoro-2-nitrophenyl isocyanate: The nitro group (–NO₂) strongly withdraws electrons, increasing electrophilicity but reducing thermal stability compared to halogen-only analogs . 4-Bromo-2-chloro-6-methylphenyl isocyanate: Steric hindrance from chlorine and methyl groups slows reaction kinetics, making it less suitable for high-speed polymer curing .

Thermal and Flame-Retardant Properties :

- Fluorine in this compound improves thermal stability by forming strong C–F bonds, while bromine contributes to flame retardancy via radical scavenging .

- The nitro-containing analog lacks comparable flame-retardant utility due to its decomposition at elevated temperatures .

Toxicity and Safety: Brominated and chlorinated isocyanates (e.g., 4-bromo-2-chloro-6-methylphenyl isocyanate) exhibit high acute toxicity (H330: inhalation fatal; H315: skin irritation) .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-fluoro-4-bromobenzyl isocyanate, and how do competing side reactions influence yield?

- Methodology : Synthesis typically involves reacting 2-fluoro-4-bromobenzylamine with phosgene or triphosgene in anhydrous dichloromethane under inert conditions. Reaction temperature (0–5°C) and stoichiometric control of phosgene are critical to minimize side reactions like urea or biuret formation. Monitoring via FT-IR for isocyanate peak (~2270 cm⁻¹) ensures progress .

- Key Considerations : Competing hydrolysis (due to moisture) and dimerization can reduce yield. Use molecular sieves and strict anhydrous protocols .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data contradictions be resolved?

- Methodology :

- NMR : NMR resolves fluorine environments (e.g., δ -110 to -120 ppm for aromatic F). NMR confirms benzyl CH₂ (δ ~4.3–4.5 ppm).

- FT-IR : Confirm isocyanate group at ~2270 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺.

Q. What safety protocols are essential for handling this compound, given its reactivity and toxicity?

- Methodology :

- PPE : Nitrile gloves, face shield, and fume hood use mandatory.

- Storage : Under nitrogen at -20°C in amber vials to prevent moisture ingress.

- Deactivation : Quench excess isocyanate with ethanol/water (1:1) to form urea derivatives.

Advanced Research Questions

Q. How do electronic effects of the bromo and fluoro substituents influence the reactivity of this compound in nucleophilic additions?

- Methodology :

- Computational Analysis : DFT studies (e.g., Gaussian 16) model electron-withdrawing effects of Br/F on isocyanate electrophilicity.

- Experimental Validation : Compare reaction rates with analogs (e.g., 4-bromobenzyl isocyanate) using kinetic UV/vis or stopped-flow techniques.

Q. What strategies mitigate discrepancies in analytical data when quantifying trace impurities in this compound?

- Methodology :

- Cross-Validation : Use GC-MS (DB-5 column) and HPLC-MS to identify low-abundance byproducts (e.g., benzylamine residues).

- Standardization : Calibrate against certified reference materials (CRMs) for halogenated isocyanates.

- Case Study : Discrepancies in <20 ppb impurity levels require advanced methods like XAD7 resin/HPLC over traditional absorbents .

Q. Can this compound serve as a precursor for novel heterocyclic scaffolds, and what catalytic systems optimize cyclization?

- Methodology :

- Multicomponent Reactions : React with amines and carbonyl compounds under Pd-catalyzed conditions (e.g., Pd(OAc)₂, Xantphos ligand) to form quinazolinones.

- Blocked-Isocyanate Strategy : Use microwave-assisted in situ generation to control reactivity and reduce side products .

- Applications : Potential in synthesizing fluorinated bioactive compounds (e.g., kinase inhibitors) .

Q. How do solvent polarity and temperature affect the regioselectivity of this compound in polymer grafting reactions?

- Methodology :

- Kinetic Studies : Use DSC or in situ FT-IR to monitor grafting onto polyols or cellulose.

- Solvent Screening : Compare THF (low polarity) vs. DMF (high polarity) at 25–80°C.

- Results : Polar solvents enhance nucleophilic attack on the isocyanate group, while higher temperatures accelerate urethane formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.